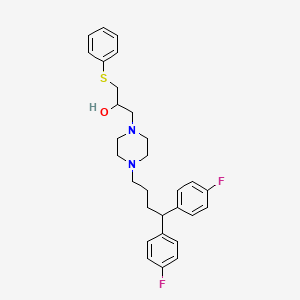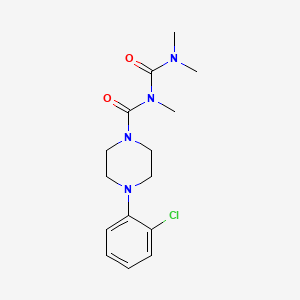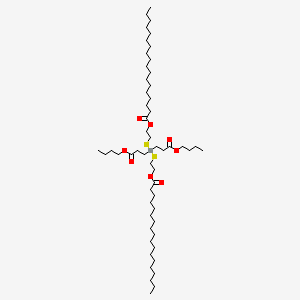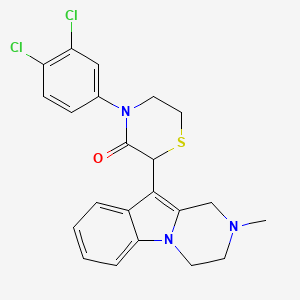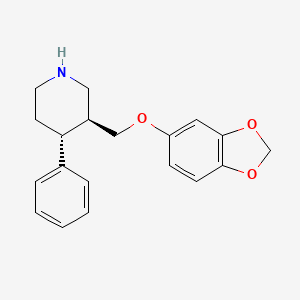
(3S,4R)-3-(((1,3-Benzodioxol-5-yl)oxy)methyl)-4-phenylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desfluoroparoxetine is a chemical compound with the molecular formula C19H21NO3 and a molecular weight of 311.3749 g/mol . It is structurally related to paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders . Desfluoroparoxetine is often studied as an impurity or degradation product of paroxetine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desfluoroparoxetine is typically synthesized through the reduction of paroxetine using lithium aluminum hydride (LiAlH4) . The synthesis involves the removal of the fluorine atom from the paroxetine molecule, resulting in the formation of desfluoroparoxetine .
Industrial Production Methods: The presence of metal alkoxides during the synthesis can lead to defluorination and the formation of desfluoroparoxetine .
Chemical Reactions Analysis
Types of Reactions: Desfluoroparoxetine undergoes various chemical reactions, including:
Reduction: The primary method of its formation involves the reduction of paroxetine.
Substitution: It can participate in substitution reactions where the benzodioxole moiety can be modified.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of paroxetine to desfluoroparoxetine.
Substitution: Various reagents can be used to modify the benzodioxole moiety, depending on the desired product.
Major Products Formed:
Scientific Research Applications
Desfluoroparoxetine has several scientific research applications, including:
Mechanism of Action
Desfluoroparoxetine, like paroxetine, is believed to interact with the serotonin transporter (SERT), inhibiting the reuptake of serotonin into the presynaptic neuron . This increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission . the exact mechanism of action of desfluoroparoxetine may differ slightly due to the absence of the fluorine atom, which could affect its binding affinity and selectivity .
Comparison with Similar Compounds
Paroxetine: The parent compound, a selective serotonin reuptake inhibitor used to treat depression and anxiety disorders.
Fluoxetine: Another SSRI with a similar mechanism of action but different chemical structure.
Sertraline: An SSRI with a different chemical structure but similar therapeutic effects.
Uniqueness: Desfluoroparoxetine is unique due to the absence of the fluorine atom, which can influence its chemical properties and biological activity . This makes it an important compound for studying the effects of structural modifications on the activity and stability of SSRIs .
Properties
CAS No. |
112058-81-8 |
|---|---|
Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine |
InChI |
InChI=1S/C19H21NO3/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18/h1-7,10,15,17,20H,8-9,11-13H2/t15-,17-/m0/s1 |
InChI Key |
VUYNWBMXOQBJAI-RDJZCZTQSA-N |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


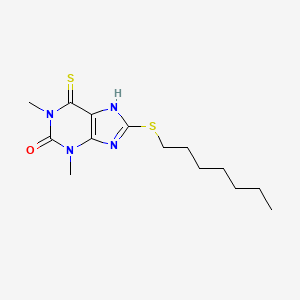
![4-ethoxy-3-[(S)-[(2S)-morpholin-2-yl]-phenylmethoxy]phenol](/img/structure/B12768902.png)
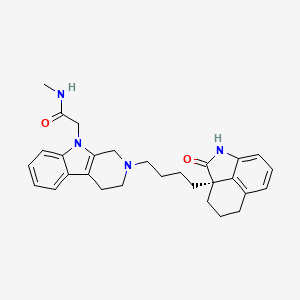
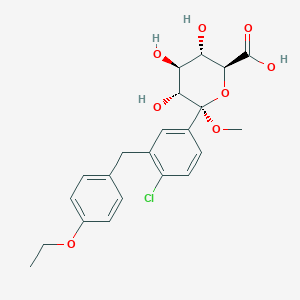

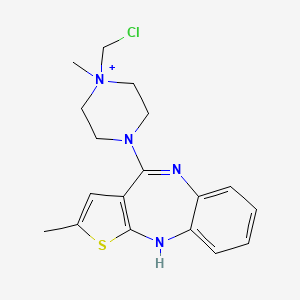
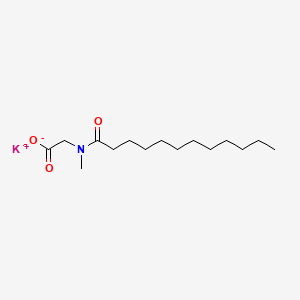
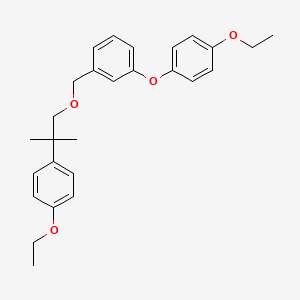
![N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide](/img/structure/B12768960.png)

